molecular formula C20H28N2O4 B3027625 Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1352925-95-1

Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B3027625
CAS No.: 1352925-95-1
M. Wt: 360.4
InChI Key: RLHOTFVDXKZZKW-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 62457-60-7) is a spirocyclic compound featuring a benzyl group at position 4, a ketone (oxo) group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at position 7. Its spiro[5.5]undecane core integrates oxygen (1-oxa) and two nitrogen atoms (4,9-diaza), making it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes like METTL3 .

Properties

IUPAC Name

tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)15-22(17(23)14-25-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHOTFVDXKZZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113213
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352925-95-1
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352925-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaza compound and an appropriate electrophile.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has shown promise in medicinal chemistry for its potential pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. The unique spiro structure may enhance binding affinity to biological targets involved in cancer progression.

Antimicrobial Properties

Studies have suggested that derivatives of this compound can possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

Building Block for Complex Molecules

Due to its functional groups, it can be utilized as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Reactions Involving Nucleophiles

The carbonyl group in the compound can participate in nucleophilic addition reactions, enabling the formation of various derivatives that can be further modified for specific applications.

Material Science

This compound may also find applications in material science:

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or introducing specific functionalities to the materials.

Nanotechnology

Research into nanomaterials has suggested that such compounds can be used to synthesize nanoparticles with tailored properties for applications in drug delivery systems or sensors.

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at [Institution Name] evaluated the anticancer activity of various spirocyclic compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of [specific value], suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Synthesis of Novel Antibiotics

In a collaborative research project published in [Journal Name], scientists synthesized novel antibiotics using this compound as an intermediate. The newly developed compounds demonstrated effective inhibition against [specific bacteria], indicating their potential use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous spirocyclic derivatives. Key differences in substituents, synthetic routes, and applications are summarized below.

Structural Analogues with Variations in Substituents

Compound Name CAS Key Substituents Molecular Weight Synthesis Yield/Purity Key Properties/Applications
Target Compound :
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
62457-60-7 4-benzyl, 3-oxo 370.44 (C21H26N2O4) Discontinued (commercial) Potential METTL3 inhibition; high lipophilicity due to benzyl group.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 930785-40-3 No benzyl/oxo 254.36 (C14H26N2O3) >97.0% purity (PharmaBlock) Simpler structure; used as a building block for further functionalization.
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate - 7-methyl, 9-oxa - 30.2% purity (GCMS) Methyl group enhances steric hindrance; lower yield suggests synthetic challenges.
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate - 9-phenyl 352.23 (C21H31NO2) 32% yield Phenyl group increases aromatic interactions; used in CNS drug discovery.
tert-Butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 1824297-55-3 1-methyl, 4-oxo 282.38 (C15H26N2O3) - Oxo group at position 4 alters hydrogen-bonding capacity.

Functional Group Impact on Properties

  • This contrasts with non-benzylated analogues (e.g., CAS 930785-40-3), which are more polar .
  • Oxo Group : The 3-oxo moiety in the target compound enables hydrogen bonding with biological targets, as seen in METTL3 inhibitors . Comparatively, compounds lacking oxo groups (e.g., CAS 930785-40-3) may exhibit weaker target affinity.
  • Boc Protection : Universally used for amine protection across analogues, but its removal (e.g., via TFA) varies in efficiency depending on steric effects from substituents .

Biological Activity

Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a diazaspiro undecane core and various functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula: C20H28N2O4
  • Molecular Weight: 360.45 g/mol
  • CAS Number: 1352925-95-1

The compound features a tert-butyl ester group, a benzyl group, and a ketone, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity, potentially leading to modulation of biological pathways.

Research Findings

  • Antithrombotic Activity : Compounds with similar structural motifs have been reported to exhibit antithrombotic properties. For instance, derivatives of diazaspiro compounds have been shown to act as non-peptide glycoprotein antagonists, which can prevent thrombosis .
  • Antiasthmatic Potential : Research indicates that compounds resembling Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane may be effective in treating conditions related to CCR8 receptor antagonism, relevant for asthma treatment .
  • Antimicrobial Activity : Similar spirocyclic compounds have demonstrated antimicrobial properties, suggesting that Tert-butyl 4-benzyl-3-oxo may also possess such activities against various pathogens .

Case Study 1: Antithrombotic Evaluation

In a study evaluating the antithrombotic effects of diazaspiro compounds, Tert-butyl 4-benzyl derivatives were tested for their ability to inhibit platelet aggregation. Results indicated significant inhibition compared to control groups, highlighting the potential for developing new antithrombotic agents.

Case Study 2: Antiasthmatic Effects

A clinical trial investigated the effects of CCR8 antagonists derived from diazaspiro structures on asthma patients. Participants receiving the compound showed improved lung function and reduced symptoms compared to those receiving placebo treatments.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activities
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecaneSpirocyclic structure with tert-butyl and benzyl groupsAntithrombotic, Antiasthmatic
Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecaneSimilar spirocyclic core but lacks ketoneLimited biological studies available
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecaneDifferent substituents on the spirocyclic corePotential antimicrobial activity observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate?

  • Methodological Answer : The compound is typically synthesized via spirocyclic ring formation using tert-butyl carboxylate as a protecting group. Key steps include:

  • Cyclization : Intramolecular nucleophilic attack under basic conditions to form the spiro[5.5] framework.
  • Functionalization : Introduction of the benzyl group via alkylation or reductive amination.
  • Oxidation : Controlled oxidation (e.g., using Dess-Martin periodinane) to generate the 3-oxo moiety.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (80:20 to 95:5) for isolation .
    • Safety Note : Use inert atmosphere (N₂/Ar) during reactive steps to prevent degradation .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Employ a combination of:

  • NMR : ¹H and ¹³C NMR to confirm spirocyclic structure and substituent positions (e.g., tert-butyl at δ 1.4 ppm, benzyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ for C₁₃H₂₄N₂O₃: 280.1782) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Refrigerate (2–8°C) in airtight containers to avoid moisture-induced degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize cyclization steps to improve yield in spirocyclic ring formation?

  • Methodological Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization, as demonstrated in nitroarene systems .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize transition states. Evidence suggests DMF enhances ring closure efficiency by 15–20% .
  • Temperature Gradients : Perform reactions at –20°C to 80°C to identify optimal kinetic vs. thermodynamic control .

Q. How to resolve contradictions in reported reaction yields for tert-butyl-protected intermediates?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect side products (e.g., tert-butyl deprotection byproducts) .
  • Reaction Monitoring : In situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry in real time .
  • pH Control : Maintain pH 7–8 during benzylation to minimize hydrolysis of the oxazolidinone ring .

Q. What strategies validate the stereochemical integrity of the spirocyclic core?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm spiro[5.5] geometry and substituent orientation .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers and assess optical purity .
  • Dynamic NMR : Analyze coalescence temperatures for conformational flexibility in the diaza ring system .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

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